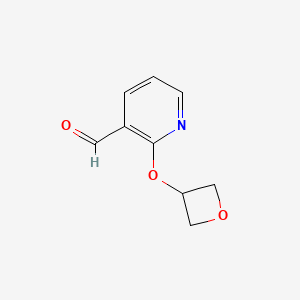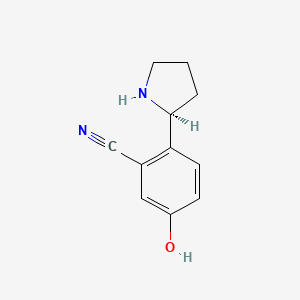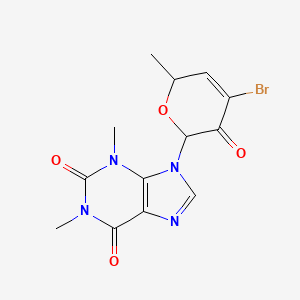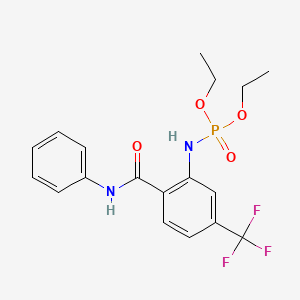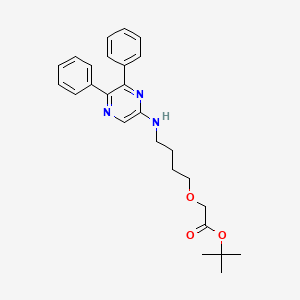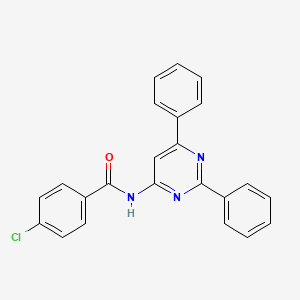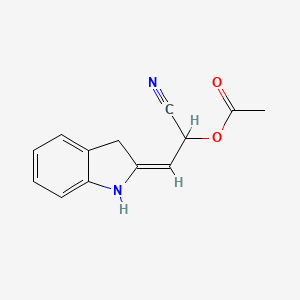![molecular formula C7H11F2N B12933196 Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1S,3S,6R)-7,7-difluorobicyclo[410]heptan-3-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 7-position of the bicyclo[410]heptane ring system
Métodos De Preparación
The synthesis of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of fluorine atoms: The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated positions, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding, owing to its unique structural features and fluorine atoms.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, it is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The bicyclic structure provides rigidity and conformational stability, which can influence the compound’s pharmacokinetics and bioavailability. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and optimize its use in drug development.
Comparación Con Compuestos Similares
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptan-3-amine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
7,7-Difluorobicyclo[4.1.0]heptane:
Bicyclo[4.1.0]heptan-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H11F2N |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2/t4-,5+,6-/m0/s1 |
Clave InChI |
VKIFPMAIIHJUEF-JKUQZMGJSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2(F)F)C[C@H]1N |
SMILES canónico |
C1CC2C(C2(F)F)CC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



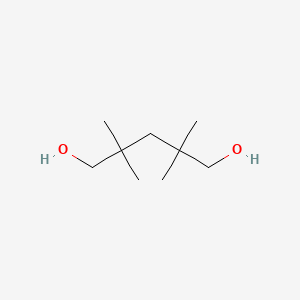
![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
